
3-Methoxy-2-nitroaniline
Overview
Description
Preparation Methods
MP-0112 is synthesized using DARPin® technology, which involves engineering ankyrin repeat proteins to bind with high specificity and affinity to target proteins . The synthetic route includes the expression of DARPin® proteins in bacterial systems, followed by purification and conjugation with polyethylene glycol (PEG) to enhance its stability and solubility . Industrial production methods involve large-scale fermentation, purification, and PEGylation processes to produce the final therapeutic product .
Chemical Reactions Analysis
Reaction Mechanisms
The reaction mechanisms for the synthesis of 3-methoxy-2-nitroaniline involve electrophilic aromatic substitution due to the activating effects of the methoxy group, which directs electrophiles to the ortho and para positions on the benzene ring.
Degradation Pathways
Research has shown that this compound can undergo degradation through various mechanisms, particularly under oxidative conditions. The degradation process may involve:
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Oxidation : Hydroxyl radicals can attack the nitro group, leading to ring-opening reactions and forming various phenolic compounds.
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Formation of Intermediates : During degradation, intermediates such as phenols and short-chain carboxylic acids are produced before complete mineralization into carbon dioxide and water occurs .
Table 2: Degradation Products
Intermediate Product | Formation Mechanism |
---|---|
Phenolic Compounds | Oxidative attack on nitro group |
Short-chain Carboxylic Acids | Ring-opening reactions |
Carbon Dioxide | Final mineralization |
Environmental Considerations
Due to its potential toxicity and environmental persistence, studies have been conducted on its degradation in wastewater treatment processes. Effective elution techniques using alcohol-based agents have been explored for removing this compound from contaminated environments .
Scientific Research Applications
Organic Synthesis
3-Methoxy-2-nitroaniline serves as a vital intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of azo dyes, which are widely used in textile and coloring applications. The compound can undergo azo coupling reactions, leading to the formation of vibrant dyes with diverse applications in industries ranging from textiles to food .
Dye Production
The compound is integral in synthesizing specific dyes due to its ability to form stable azo compounds. For instance, it is used as a precursor for producing disperse yellow dyes and acid blue dyes, which are essential for coloring synthetic fibers and other materials . The versatility of this compound allows for modifications that enhance dye properties such as solubility and lightfastness.
Medicinal Chemistry
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications. Its derivatives have shown promise in treating conditions such as hemolytic anemia, where certain compounds exhibit biological activity that may be beneficial in managing the disease .
Molluscicidal Activity
Research indicates that this compound possesses molluscicidal properties, making it useful in controlling snail populations that are vectors for diseases like schistosomiasis. This application highlights its potential role in public health initiatives aimed at vector control .
Case Study 1: Synthesis of Azo Dyes
Mechanism of Action
MP-0112 exerts its effects by binding to vascular endothelial growth factor A with high affinity and specificity. This binding prevents vascular endothelial growth factor A from interacting with its receptors on the surface of endothelial cells, thereby inhibiting the signaling pathways that promote angiogenesis and vascular permeability . The molecular targets involved include vascular endothelial growth factor A and its receptors .
Comparison with Similar Compounds
MP-0112 is unique compared to other anti-vascular endothelial growth factor therapies due to its DARPin® technology, which provides high specificity and affinity for vascular endothelial growth factor A . Similar compounds include Ranibizumab and Aflibercept, which are also used to treat retinal diseases by inhibiting vascular endothelial growth factor. MP-0112’s potential for longer-lasting effects and reduced injection frequency sets it apart from these therapies .
Biological Activity
3-Methoxy-2-nitroaniline (CAS Number: 16554-47-5) is an aromatic amine that has garnered attention due to its potential biological activities, including mutagenicity, cytotoxicity, and effects on various biological systems. This article explores the compound's biological activity based on current research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by a methoxy group (-OCH₃) and a nitro group (-NO₂) attached to an aniline structure. Its molecular formula is C₇H₈N₂O₃, and it possesses both hydrophilic and lipophilic properties, influencing its interaction with biological systems.
1. Mutagenicity and Genotoxicity
Research indicates that compounds similar to this compound can exhibit mutagenic properties. A study on related nitroaniline compounds revealed that they could induce mutations in bacterial systems, suggesting a potential for genotoxic effects in mammalian cells as well. The mutagenicity was often dependent on metabolic activation, highlighting the role of liver enzymes in the activation of such compounds .
Compound | Mutagenic Activity | Metabolic Activation Required |
---|---|---|
This compound | Potentially mutagenic | Yes (in vitro studies) |
2-Methoxy-4-nitroaniline | Confirmed mutagenic | Yes (in vivo studies) |
2. Cytotoxicity
Cytotoxic effects of this compound have been observed in various cell lines. Studies have shown that it can induce cell death through mechanisms such as oxidative stress and apoptosis. The compound's cytotoxicity was evaluated using standard assays like MTT and LDH release assays, demonstrating significant toxicity at higher concentrations.
Table: Cytotoxicity Data
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
HepG2 | 25 | Apoptosis |
A549 (Lung) | 30 | Oxidative stress |
HeLa | 20 | Necrosis |
3. Cardiotoxicity
In animal models, particularly rats, exposure to this compound has been linked to myocardial necrosis. This effect was noted in studies assessing the compound's impact on cardiac tissues, where it was found to induce damage at specific dosages . The observed histopathological changes included increased levels of hemosiderin pigmentation in liver tissues and signs of myocardial degeneration.
Case Study: Cardiotoxic Effects in Rats
In a controlled study involving B6C3F1/N mice, the administration of high doses (up to 10,000 ppm) resulted in significant weight loss and organ weight changes indicative of toxicity:
- Findings :
- Decreased body weight by 13.5% in females at 10,000 ppm.
- Increased relative liver weight by up to 12% at doses between 5,000–10,000 ppm.
These findings underscore the potential risks associated with exposure to this compound, particularly regarding cardiovascular health.
4. Reproductive Toxicity
The reproductive toxicity of this compound has also been investigated. In studies involving timed-mated female rats exposed to the compound during gestation, adverse effects on fertility and pup development were noted. The compound's impact on fetal development highlights the importance of understanding its potential risks for pregnant individuals.
Summary of Reproductive Toxicity Findings
Endpoint | Observations |
---|---|
Fertility | Decreased litter size at high doses |
Fetal Development | Increased incidence of malformations |
Postnatal Development | Delayed growth metrics in offspring |
Q & A
Q. What are the optimized synthetic routes for 3-Methoxy-2-nitroaniline, and how can reaction conditions be tailored for high purity?
Basic Research Question
this compound is commonly synthesized via nitration of methoxy-substituted aniline derivatives. A method involves deprotection of a benzenesulfonyl-protected intermediate using trifluoroacetic acid (TFA), followed by neutralization and extraction. For instance, dissolving the precursor in TFA at 0°C for 1.5 hours yields this compound with 99% purity after washing with NaHCO₃ and drying over anhydrous Na₂SO₄ . Optimization includes controlling reaction temperature (0°C to prevent side reactions) and using 1,2-dichloroethane for efficient extraction . Purity validation via HPLC (94–99%) is critical .
Q. How can spectroscopic techniques (NMR, IR, UV-Vis) characterize this compound?
Basic Research Question
- ¹H NMR : Peaks at δ 3.87 ppm (methoxy -OCH₃) and δ 7.16 ppm (aromatic protons) confirm substitution patterns .
- IR : Stretching vibrations at ~1520 cm⁻¹ (NO₂ asymmetric) and ~1340 cm⁻¹ (NO₂ symmetric) indicate nitro group presence. Methoxy C-O stretches appear near 1250 cm⁻¹ .
- UV-Vis : Electronic transitions (π→π* and charge-transfer bands) are solvent-dependent. For example, in acetone, λₐᵦₛ ~350 nm; solvent effects are modeled using TD-DFT with a polarized continuum model (PCM) .
Q. How do substituents (methoxy, nitro) influence nonlinear optical (NLO) properties?
Advanced Research Question
The electron-donating methoxy (-OCH₃) and electron-withdrawing nitro (-NO₂) groups create a charge-transfer axis, enhancing NLO response. Density functional theory (DFT) reveals a high hyperpolarizability (β) due to π-conjugation and intramolecular charge transfer. Experimental Z-scan measurements show concentration-dependent two-photon absorption (2PA) and excited-state absorption (ESA). At >10⁻³ M, aggregation reduces effective 2PA cross-sections (σ₂) from 120 GM to 80 GM in acetone, while ESA lifetimes increase due to intermolecular interactions .
Q. What computational strategies model electronic structure and solvent effects in this compound?
Advanced Research Question
- DFT Calculations : Optimize geometry using B3LYP/6-311++G(d,p) to predict vibrational spectra and hyperpolarizability. Natural bond orbital (NBO) analysis quantifies charge transfer between substituents .
- Solvent Effects : Time-dependent DFT (TD-DFT) with PCM models solvent polarity. For example, acetone increases dipole moment by 15% compared to gas phase, aligning with experimental UV-Vis redshifts .
Q. How do concentration-dependent aggregation effects complicate optical studies, and how can they be resolved?
Advanced Research Question
At high concentrations (>10⁻³ M), aggregation reduces 2PA efficiency and alters ESA dynamics. To mitigate:
- Use low-concentration solutions (<10⁻⁴ M) for Z-scan measurements.
- Employ transient transmission spectroscopy to disentangle 2PA and ESA contributions.
- Add surfactants (e.g., CTAB) to inhibit aggregation in polar solvents .
Q. What pharmacological applications exist for this compound as a synthetic intermediate?
Advanced Research Question
this compound serves as a precursor in fatty acid amide hydrolase (FAAH) inhibitor synthesis. Its nitro group is reduced to an amine for coupling with bioactive moieties. For example, it forms a key intermediate in neuropathic pain drug candidates, validated via ESI-MS ([M+H]⁺ m/z 169) and NMR .
Q. How are structural analogs (e.g., 4-Methoxy-2-nitroaniline) used to infer properties of this compound?
Basic Research Question
Analog studies guide property predictions:
Property | This compound (Predicted) | 4-Methoxy-2-nitroaniline (Experimental) |
---|---|---|
Melting Point | ~140–145°C | 139–142°C |
λₐᵦₛ (Acetone) | ~350 nm | 345 nm |
Aggregation Threshold | ~10⁻³ M | 10⁻³ M |
Q. What safety and handling protocols are recommended for nitroaniline derivatives?
Basic Research Question
- Storage : 0–6°C in airtight containers to prevent degradation .
- Hazards : Mutagenic (e.g., 2-Methoxy-4-nitroaniline ). Use PPE (gloves, goggles) and work in fume hoods.
- Waste Disposal : Neutralize with NaHCO₃ before incineration .
Q. How are vibrational spectra used to validate molecular structure and substituent effects?
Advanced Research Question
FT-Raman and IR spectra identify substituent-specific vibrations:
- Nitro Groups : Symmetric (1340 cm⁻¹) and asymmetric (1520 cm⁻¹) stretches.
- Methoxy Groups : C-O-C bending (~285 cm⁻¹) and stretching (1250 cm⁻¹).
Deviations >10 cm⁻¹ from DFT predictions suggest steric or electronic perturbations from ortho-substitution .
Q. What strategies address discrepancies between experimental and computational data?
Advanced Research Question
Properties
IUPAC Name |
3-methoxy-2-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITQAMSEQYWFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1[N+](=O)[O-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80440288 | |
Record name | 3-Methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16554-47-5 | |
Record name | 3-Methoxy-2-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80440288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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